3-(Sec-butoxy)-N-(2-methylbenzyl)aniline

Description

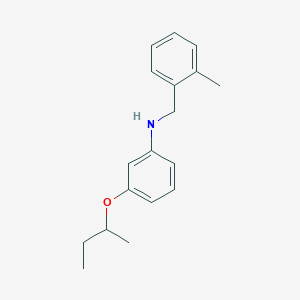

3-(Sec-butoxy)-N-(2-methylbenzyl)aniline (CAS: 1040685-68-4) is a substituted aniline derivative with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.39 g/mol . The compound features a sec-butoxy group (-OCH(CH₂CH₃)₂) at the 3-position of the aniline ring and an N-(2-methylbenzyl) substituent (Figure 1). This structural combination makes the compound relevant in organic synthesis, particularly in metal-catalyzed reactions or as a precursor for bioactive molecules .

Properties

IUPAC Name |

3-butan-2-yloxy-N-[(2-methylphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-4-15(3)20-18-11-7-10-17(12-18)19-13-16-9-6-5-8-14(16)2/h5-12,15,19H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBAZSHFVVJODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC(=C1)NCC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sec-butoxy)-N-(2-methylbenzyl)aniline typically involves the reaction of 3-sec-butoxyaniline with 2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Sec-butoxy)-N-(2-methylbenzyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-(Sec-butoxy)-N-(2-methylbenzyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and inhibition.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Sec-butoxy)-N-(2-methylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butoxy and 2-methylbenzyl groups contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(sec-butoxy)-N-(2-methylbenzyl)aniline with analogs differing in alkoxy chains, benzyl substituents, or core frameworks. Key differences in synthesis, physical properties, and reactivity are highlighted.

Substituent Variations on the Aniline Ring

Alkoxy Group Modifications

- Key Insight : The sec-butoxy group balances lipophilicity and steric effects, making it more reactive than longer-chain alkoxy derivatives (e.g., heptyloxy) in nucleophilic substitutions .

Benzyl Substituent Variations

- Key Insight : The 2-methylbenzyl group in the target compound induces ortho-substitution effects, altering electronic environments compared to para-substituted analogs (e.g., 4-bromobenzyl) .

Core Framework Modifications

- Key Insight : Unlike rigid heterocycles (e.g., isoxazole), the aniline core offers flexibility for derivatization but lacks inherent bioactivity without additional functional groups .

Biological Activity

3-(Sec-butoxy)-N-(2-methylbenzyl)aniline is an organic compound that belongs to the class of aniline derivatives. Its unique chemical structure, characterized by the presence of both a sec-butoxy group and a 2-methylbenzyl moiety, confers distinct biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₈H₂₃NO

- Molecular Weight : 269.39 g/mol

- CAS Number : 1040685-74-2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. Key aspects include:

- Target Interactions : Similar compounds have been shown to interact with enzymes and receptors, influencing their activity and modulating biochemical pathways.

- Electrophilic Aromatic Substitution : The compound may undergo reactions characteristic of aromatic compounds, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

- Pharmacokinetics : Compounds like this compound are generally well-absorbed and distributed within the body, metabolized by liver enzymes, and excreted primarily through the kidneys.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : The compound has been investigated for its anticancer properties. Structure-activity relationship (SAR) studies indicate that modifications to the aniline structure can enhance its potency against specific cancer cell lines . For instance, related compounds have demonstrated significant inhibitory effects on breast cancer cell lines with low micromolar IC50 values .

- Enzyme Modulation : The compound's ability to modulate enzyme activity has implications for its use as a therapeutic agent in metabolic disorders or cancers where enzyme dysregulation is a factor.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focused on the anticancer properties of aniline derivatives, this compound was evaluated alongside structurally similar compounds. The results indicated that modifications to the benzyl substituent significantly influenced cytotoxicity against various cancer cell lines. Notably, compounds with electron-donating groups exhibited enhanced potency due to increased electron density on the aromatic ring, facilitating better interactions with target proteins involved in cell proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.